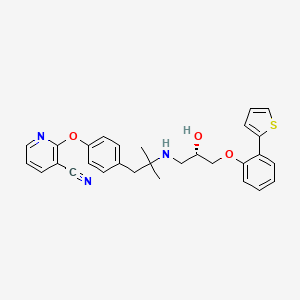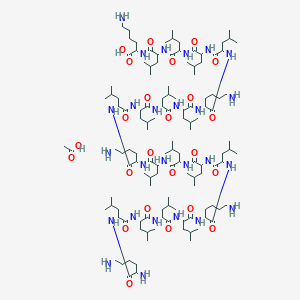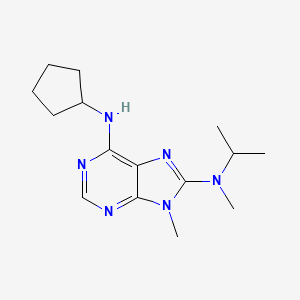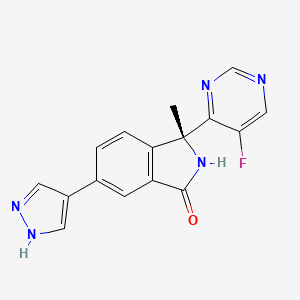
LY3177833
Übersicht
Beschreibung
LY-3177833 is an orally available inhibitor of CDC7 (Cell Division Cycle 7-related Protein Kinase). It plays a crucial role in regulating DNA replication and cell cycle progression. Specifically, LY-3177833 inhibits CDC7/DBF4 I and pMCM2 (phosphorylated MCM2 at S53) with impressive potency, having IC50 values of 3.3 nM and 290 nM, respectively .
Wissenschaftliche Forschungsanwendungen
LY-3177833 hat vielfältige Anwendungen:
Chemie: Es dient als wertvolles Werkzeug für die Untersuchung der Zellzyklusregulation und der DNA-Replikation.
Biologie: Forscher verwenden es, um Zellteilungsmechanismen und potenzielle therapeutische Ziele zu untersuchen.
Medizin: Seine starke Hemmung von CDC7 macht es zu einem Kandidaten für die Krebstherapie.
Industrie: Pharmaunternehmen erforschen sein Potenzial als Antikrebsmittel.
5. Wirkmechanismus
Der Wirkmechanismus von LY-3177833 umfasst:
Ziel: CDC7-Kinase.
Wirkmechanismus
Target of Action
LY3177833, also known as ®-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)isoindolin-1-one, primarily targets CDC7 and pMCM2 . CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication . pMCM2 is a target of CDC7 .
Mode of Action
This compound interacts with its targets, CDC7 and pMCM2, by inhibiting their activity . It has an IC50 of 3.3 nM against CDC7 . The inhibition of CDC7 leads to suppressed p-MCM2 in TP53 mutant liver cancer cells .
Biochemical Pathways
The inhibition of CDC7 by this compound affects the DNA replication pathway . This inhibition results in a significant increase in the duration of mitosis . Additionally, this compound acts as a senescence inducer and induces the expression of senescence-associated β-galactosidase (SA-β-gal) .
Pharmacokinetics
This compound is orally bioavailable . It has been shown to reduce tumor growth in an SW620 human colorectal adenocarcinoma mouse xenograft model when administered at doses of 10, 20, and 30 mg/kg twice per day .
Result of Action
This compound impairs proliferation and induces senescence in TP53 mutant liver cancer cells . In female athymic Balb/c nude mice with SW620 cells, this compound causes significant tumor regression in a dose-dependent manner . No significant tumor growth is observed for 2 weeks after dosing cessation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of TP53 mutations. It has been observed that this compound impairs proliferation and induces senescence in TP53 mutant liver cancer cells, but it has no effects on TP53 wild-type cells .
Biochemische Analyse
Biochemical Properties
LY3177833 plays a crucial role in biochemical reactions, particularly as an inhibitor of Cdc7 kinase . It interacts with the enzyme Cdc7, inhibiting its function and thereby affecting the cell cycle . The nature of this interaction is inhibitory, with this compound binding to the active site of the Cdc7 enzyme .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the phosphorylation of MCM2-S53 in H1299 cells . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active site of the Cdc7 enzyme, inhibiting its function and thereby affecting the cell cycle .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to reduce tumor growth in an SW620 human colorectal adenocarcinoma mouse xenograft model when administered at doses of 10, 20, and 30 mg/kg
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Significant tumor regression has been observed in a dose-dependent manner
Vorbereitungsmethoden
Synthetic Routes::
Starting Materials: The synthesis begins with commercially available starting materials.
Key Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and solvent conditions.
Industrial Production:: While detailed industrial production methods are proprietary, LY-3177833 can be synthesized on a larger scale using similar principles as in the laboratory synthesis.
Analyse Chemischer Reaktionen
LY-3177833 unterliegt verschiedenen chemischen Reaktionen:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können seine Struktur verändern.
Substitution: Substitutionsreaktionen an bestimmten Stellen sind möglich.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen variieren je nach gewünschter Reaktion.
Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören Derivate von LY-3177833 mit veränderten funktionellen Gruppen oder Stereochemie.
Vergleich Mit ähnlichen Verbindungen
LY-3177833 zeichnet sich durch seine Selektivität für CDC7 und seine starke Hemmung von pMCM2 aus. Zu den ähnlichen Verbindungen gehören andere CDC7-Inhibitoren, aber die einzigartigen Eigenschaften von LY-3177833 machen es zu einem vielversprechenden Kandidaten für weitere Forschung.
Eigenschaften
IUPAC Name |
(3R)-3-(5-fluoropyrimidin-4-yl)-3-methyl-6-(1H-pyrazol-4-yl)-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c1-16(14-13(17)7-18-8-19-14)12-3-2-9(10-5-20-21-6-10)4-11(12)15(23)22-16/h2-8H,1H3,(H,20,21)(H,22,23)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLVLWZENYQYRT-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C=C(C=C2)C3=CNN=C3)C(=O)N1)C4=NC=NC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



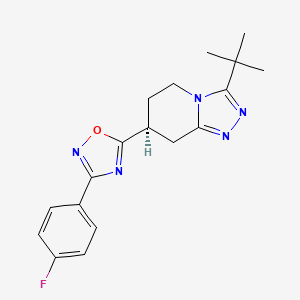
![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)

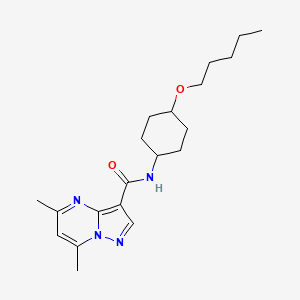

![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)

